7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6/c1-12-19(22(25)30)20(13-7-8-15(31-2)16(9-13)32-3)29-24(26-12)27-23(28-29)14-10-17(33-4)21(35-6)18(11-14)34-5/h7-11,20H,1-6H3,(H2,25,30)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYDMHOWBGFDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
For instance, some compounds inhibit the activity of their targets, leading to changes in cellular processes.
Biological Activity
The compound 7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure composed of a triazole and pyrimidine moiety with multiple methoxy substituents. Its chemical formula is and it possesses significant lipophilicity due to the methoxy groups, which may enhance its bioavailability.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and survival. Triazole derivatives are known to interact with ATP-binding sites on kinases, leading to apoptosis in cancer cells .
Case Studies and Research Findings
-
In Vitro Studies :
- In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values reported in the low micromolar range (e.g., 3.35–16.79 μM) against various lines .
- Comparative studies showed that compounds with similar structures exhibited varying degrees of activity based on their substituents and structural conformation.
- Selectivity :
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (μM) | Notes |
|---|---|---|
| HeLa | 6.72 | High selectivity towards cancer cells |
| MCF-7 | 4.87 | Significant growth inhibition |
| NUGC | 25 | Lower toxicity to normal cells |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the triazole moiety, which mimics the action of amide bonds in biological systems. This feature enhances its interaction with biological targets such as protein kinases and enzymes involved in tumor progression .
Additionally, the presence of multiple methoxy groups increases its lipophilicity, potentially improving membrane permeability and cellular uptake .
Comparison with Similar Compounds
Comparison with Analogous Syntheses:
Notes:
- The use of DMF in Compound A's synthesis raises concerns about solvent toxicity compared to greener alternatives like ethanol-water mixtures .
Structural and Functional Comparisons
Substituent Effects on Bioactivity
Methoxy groups are critical for modulating electronic and steric properties:
Physicochemical Properties
Predicted properties of analogous compounds:
Compound A ’s higher molecular weight and methoxy density may reduce aqueous solubility compared to simpler analogs but improve membrane permeability .
Challenges and Innovations
- Synthetic Toxicity: While Compound A’s synthesis avoids volatile solvents, the reliance on DMF and p-TSA contrasts with greener protocols using TMDP/ethanol-water .
- Substituent Sensitivity : The 3,4,5-trimethoxyphenyl group may require careful handling under acidic or high-temperature conditions to prevent demethylation.
Preparation Methods
Four-Component Assembly in Aqueous Media
A foundational approach derives from green one-pot four-component reactions using water as a solvent. As demonstrated by Gupta et al.,triazolo[1,5-a]pyrimidine-6-carboxamide derivatives form via condensation of:
- 3-Amino-1,2,4-triazole (heterocyclic amine),
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (acetylacetone surrogate),
- 3,4-Dimethoxybenzaldehyde (aromatic aldehyde),
- 3,4,5-Trimethoxyphenyl-containing amine (for the C-2 position).
Mechanism :
- Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates a β-diketone intermediate.
- Nucleophilic attack by 3-amino-1,2,4-triazole forms the triazolopyrimidine core.
- Concurrent cyclocondensation with 3,4,5-trimethoxyaniline introduces the C-2 substituent.
Optimization :
- Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) accelerates cyclization.
- Conditions : Reflux in water (4–6 h) achieves yields of 72–85% for analogous triazolopyrimidines.
Limitations :
- Requires precise stoichiometric control to avoid regioisomeric byproducts.
- The 3,4,5-trimethoxyphenyl group must be introduced via a pre-functionalized amine, necessitating additional synthesis steps.
Stepwise Coupling Approaches
Carbonyl Chloride Intermediate Route
Building on work by Campiani et al., the target compound can be synthesized through sequential coupling reactions:
Step 1: Synthesis of Triazolopyrimidine Carbonyl Chloride
- React 5-methyl-7-(3,4-dimethoxyphenyl)-triazolo[1,5-a]pyrimidine with thionyl chloride (SOCl₂) to form the corresponding carbonyl chloride.
Step 2: Amidation with 3,4,5-Trimethoxyaniline
- Treat the carbonyl chloride with 3,4,5-trimethoxyaniline in dry dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Yield (Analogous) | 68–76% | |
| Purity (HPLC) | >95% |
Advantages :
- Enables modular introduction of substituents.
- High regiocontrol compared to MCRs.
Oxazolone-Based Cyclization
Trimethoxyphenyl Functionalization via Oxazolone Intermediates
Abdel-Mohsen et al. detailed a method for installing 3,4,5-trimethoxyphenyl groups using oxazolone precursors:
Procedure :
- Synthesize (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one via condensation of 3,4-dimethoxybenzamide with 3,4,5-trimethoxybenzaldehyde in acetic anhydride.
- Ring-opening amidation with 3-amino-1,2,4-triazole in ethanol/water (3:1) forms the triazolopyrimidine scaffold.
- Methylation using methyl iodide (CH₃I) introduces the C-5 methyl group.
Critical Parameters :
- Solvent System : Ethanol/water minimizes side reactions during cyclization.
- Catalyst : Anhydrous sodium acetate (1.1 equiv) ensures efficient deprotonation.
Catalytic Innovations for Improved Efficiency
Maltose-Catalyzed Solvent-Free Synthesis
Mirjalili et al. demonstrated that maltose (20 mol%) in solvent-free conditions at 80°C facilitates one-pot assembly of triazolopyrimidine carboxamides:
Substrate Adaptations :
- Replace standard aryl aldehydes with 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde in a dual aldehyde system.
Outcome :
Mechanistic Insight :
Maltose acts as a Brønsted acid, protonating carbonyl groups to enhance electrophilicity and facilitate cyclocondensation.
Comparative Analysis of Methods
| Method | Yield Range | Time | Green Metrics (E-factor) | Key Advantage |
|---|---|---|---|---|
| Four-Component (Water) | 72–85% | 4–6 h | 0.8 | Solvent-free, scalable |
| Carbonyl Chloride | 68–76% | 8–12 h | 2.1 | High regioselectivity |
| Oxazolone Cyclization | 65–70% | 6–8 h | 1.9 | Robust for bulky substituents |
| Maltose-Catalyzed | 85–88% | 20–30 min | 0.3 | Rapid, energy-efficient |
Challenges and Optimization Strategies
Regioselectivity in Multi-Component Reactions
The simultaneous presence of 3,4-dimethoxy and 3,4,5-trimethoxy groups risks steric clashes during cyclization. Mitigation :
Q & A
Q. What are the optimized synthetic routes for this compound under green chemistry principles?
The compound can be synthesized using eco-friendly protocols such as:
- One-pot multicomponent reactions : Combining 5-amino-triazoles, aromatic aldehydes, and β-ketoesters in ethanol/water (1:1 v/v) with catalysts like APTS (3-Aminopropyltriethoxysilane) .
- Molten-state catalysis : Using 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable additive at 65°C. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enabling high yields (85–92%) in green solvents .
- Key advantages : Avoidance of hazardous solvents, metal-free conditions, and simplified work-up processes .
Q. Which analytical techniques are critical for structural confirmation?
Essential characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For determining substituent positions and verifying the triazolo-pyrimidine core .
- Infrared Spectroscopy (IR) : To identify functional groups like carboxamide (-CONH₂) and methoxy (-OCH₃) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolves bond angles/distances and confirms stereochemistry (e.g., dihydro vs. tetrahydro configurations) .
Q. How does the substitution pattern influence solubility and reactivity?
- The 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups enhance hydrophobicity but improve π-π stacking with biological targets.
- The carboxamide group increases hydrogen-bonding potential, aiding interactions with enzymes/receptors .
- Methoxy substituents may undergo demethylation in metabolic studies, requiring stability assays under physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from:
- Varied assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Structural analogs : Compare activity across derivatives (e.g., bromophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
- Mechanistic studies : Use competitive binding assays or CRISPR-edited cell lines to validate target specificity .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Stepwise derivatization : Synthesize analogs with modifications to the triazole, pyrimidine, or aryl groups. For example:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of 3,4-dimethoxyphenyl with 4-chlorophenyl | Alters target affinity due to electron-withdrawing effects | |
| Substitution of carboxamide with ester groups | Reduces solubility but increases metabolic stability |
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes with kinases or tubulin .
Q. How can researchers address low yield in scaled-up syntheses?
- Continuous flow reactors : Improve reaction homogeneity and heat transfer for multi-step syntheses .
- Catalyst optimization : Test TMDP recyclability (up to 5 cycles without activity loss) or switch to immobilized APTS to reduce waste .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., dihydro vs. tetrahydro intermediates) and adjust reaction time/temperature .
Q. What strategies validate the compound’s mechanism of action in pharmacological studies?
- Kinase inhibition assays : Screen against panels (e.g., EGFR, CDK2) using fluorescence polarization .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Metabolomic profiling : Track downstream effects (e.g., apoptosis markers, ROS levels) to distinguish direct vs. indirect mechanisms .
Data Contradiction Analysis
Q. Why do similar triazolo-pyrimidines exhibit divergent biological activities?
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder binding to shallow active sites .
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance interactions with hydrophobic pockets, while electron-withdrawing groups (e.g., chloro) improve membrane permeability .
- Conformational flexibility : Dihydro vs. tetrahydro configurations alter ring puckering, affecting target complementarity .
Methodological Recommendations
Q. How to optimize reaction conditions for novel derivatives?
- DoE (Design of Experiments) : Vary solvent ratios (e.g., ethanol/water), catalyst loadings, and temperatures to identify robust parameters .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What are best practices for ensuring reproducibility in biological assays?
- Reference standards : Use commercially available kinase inhibitors (e.g., imatinib) as positive controls .
- Blinded experiments : Minimize bias in IC₅₀ determinations by coding samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
